5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
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Overview
Description
5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a chemical compound with the molecular formula C15H11FO4 and a molecular weight of 274.25 g/mol . It is also known by its IUPAC name, 4’-(carboxymethyl)-4-fluoro[1,1’-biphenyl]-3-carboxylic acid . This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base
Chemical Reactions Analysis
5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules.
Medicine: It serves as a reference standard in pharmaceutical testing and development.
Mechanism of Action
The mechanism of action for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is not well-documented. like other aromatic carboxylic acids, it likely interacts with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various molecular targets .
Comparison with Similar Compounds
Similar compounds to 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid include:
4-(Carboxymethyl)phenylboronic acid: Used in similar Suzuki–Miyaura coupling reactions.
4-Fluorobenzoic acid: Shares the fluorobenzoic acid moiety but lacks the carboxymethylphenyl group.
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative used in coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique reactivity and binding properties compared to its analogs .
Properties
IUPAC Name |
5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-13-6-5-11(8-12(13)15(19)20)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYUEFJQGUTBNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718581 |
Source
|
Record name | 4'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-27-6 |
Source
|
Record name | 4'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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